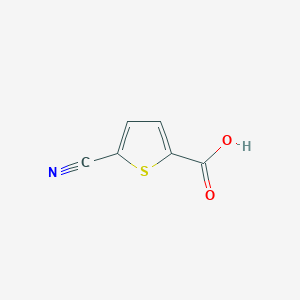

5-Cyanothiophene-2-carboxylic acid

Número de catálogo B1353565

Peso molecular: 153.16 g/mol

Clave InChI: KAPWVQLXFIZKGS-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US06492385B2

Procedure details

In a 500 mL receiving flask are placed thiophene-2-carbonitrile (5.0 mL, 53.8 mmol) and THF (270 mL) and cooled in an acetone/solid CO2 bath. Lithium disopropylaoide (40.3 mL, 80.7 mmol, 2.0M solution in heptane/THF/ethylbenzene) is added in a slow stream via syringe. The solution is stirred for 10 min then quenched with an excess of dry ice. The reaction mixture is warned in a water bath and the THF removed in vacuo. The slurry is taken up in 1N NaOH and extracted with ether (3×). The aqueous layer is then acidified to pH<6 with conc. HCl, whereupon a brown precipitate forms. This precipitate is filtered off and to the resulting eluent is added 1N HCl which results in precipitation of the product. The product is collected by filtration then triturated with CH2Cl2Purification over silica gel (1:2.5:100 formic acid:MeOH:CH2Cl2) provides the product as a solid (1.79 g, 22%). 1H NMR (400 MHz, CDCl3) δ 14.10, 8.00, 7.80.

[Compound]

Name

solution

Quantity

40.3 mL

Type

reactant

Reaction Step Three

Name

heptane THF ethylbenzene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Yield

22%

Identifiers

|

REACTION_CXSMILES

|

[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]#[N:7].C1[CH2:12][O:11]CC1.[Li].CCCCCCC.C1C[O:24]CC1.C(C1C=CC=CC=1)C>>[C:6]([C:2]1[S:1][C:5]([C:12]([OH:11])=[O:24])=[CH:4][CH:3]=1)#[N:7] |f:3.4.5,^1:12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

reactant

|

|

Smiles

|

S1C(=CC=C1)C#N

|

Step Two

|

Name

|

|

|

Quantity

|

270 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Li]

|

[Compound]

|

Name

|

solution

|

|

Quantity

|

40.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

heptane THF ethylbenzene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCCC.C1CCOC1.C(C)C1=CC=CC=C1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The solution is stirred for 10 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in an acetone/solid CO2 bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

then quenched with an excess of dry ice

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture is warned in a water bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the THF removed in vacuo

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether (3×)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

This precipitate is filtered off and to the resulting eluent

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added 1N HCl which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

results in precipitation of the product

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The product is collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

then triturated with CH2Cl2Purification over silica gel (1:2.5:100 formic acid:MeOH:CH2Cl2)

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)C1=CC=C(S1)C(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.79 g | |

| YIELD: PERCENTYIELD | 22% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |